4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane 4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1115023-84-1
VCID: VC4144492
InChI: InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-15-9-14-21(17-22)20-13-8-12-19(16-20)18-10-6-5-7-11-18/h5-17H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4
Molecular Formula: C24H25BO2
Molecular Weight: 356.27

4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane

CAS No.: 1115023-84-1

Cat. No.: VC4144492

Molecular Formula: C24H25BO2

Molecular Weight: 356.27

* For research use only. Not for human or veterinary use.

4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane - 1115023-84-1

Specification

CAS No. 1115023-84-1
Molecular Formula C24H25BO2
Molecular Weight 356.27
IUPAC Name 4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-15-9-14-21(17-22)20-13-8-12-19(16-20)18-10-6-5-7-11-18/h5-17H,1-4H3
Standard InChI Key JVOFKEAEKBTFCW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4

Introduction

Chemical Identity

PropertyDetails
IUPAC Name4,4,5,5-Tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane
Molecular FormulaC22H25BO2
Molecular Weight332.25 g/mol
StructureContains a boronic ester group (1,3,2-dioxaborolane) and a biphenyl moiety

The compound features a boron atom at the center of the dioxaborolane ring and a phenyl-substituted biphenyl group. The steric bulk of the tetramethyl groups provides stability to the boronic ester.

Synthesis

The synthesis of 4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with arylboronic acids or their derivatives. The general steps are:

  • Preparation of Arylboronic Acid: The precursor arylboronic acid can be synthesized via palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron.

  • Esterification Reaction: The arylboronic acid reacts with pinacol (C6H12O2) under mild conditions to form the boronic ester.

Reaction Scheme:

ArB(OH)₂+PinacolArB(OCH(CH₃)₂)₂\text{ArB(OH)₂} + \text{Pinacol} \rightarrow \text{ArB(OCH(CH₃)₂)₂}

Where Ar represents the biphenyl group.

This method ensures high yields and purity while maintaining functional group tolerance.

Organic Synthesis

  • Cross-Coupling Reactions: The compound is extensively used in Suzuki-Miyaura coupling reactions to create biaryl compounds. Its stability and ease of handling make it an ideal reagent.

  • Building Blocks: It serves as a precursor for synthesizing complex organic molecules in pharmaceuticals and material science.

Medicinal Chemistry

Boronic esters like this compound are valuable in drug development due to their ability to form reversible covalent bonds with biological targets such as enzymes and proteins.

Spectroscopic Characterization:

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H: Signals for aromatic protons (biphenyl group) and methyl groups in the dioxaborolane ring.

    • 13C^{13}C: Peaks corresponding to aromatic carbons and quaternary carbons in the boronic ester.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=332m/z = 332, confirming its molecular weight.

  • Infrared (IR):

    • Characteristic B–O stretching vibrations around 1350–1400 cm1^{-1}.

Advantages:

  • High stability due to steric protection from tetramethyl groups.

  • Versatile reactivity in cross-coupling reactions.

  • Ease of synthesis with commercially available reagents.

Limitations:

  • Hydrolytic instability in aqueous environments.

  • Limited solubility in polar solvents like water.

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